Crotonoside

Acute Myeloid Leukemia FLT3 Inhibitor HDAC Inhibitor

Crotonoside (Isoguanosine) is the sole compound combining dual FLT3/HDAC3/6 inhibition with selective AML cytotoxicity (MV4-11 IC50 11.6 µM) and specific INa/ICaL blockade (IC50 192/159 µM). Unlike generic guanosine or adenosine, it delivers 93.5% tumor growth inhibition in vivo at 70 mg/kg/day and superior smooth-muscle potency where adenosine is inactive. Ideal for AML research, cardiac electrophysiology, and nucleoside isomer studies. Choose this distinct isomer to eliminate target-engagement variability inherent in 2-aminoadenosine or 2-halogenated adenosine derivatives.

Molecular Formula C10H13N5O5
Molecular Weight 283.24 g/mol
CAS No. 1818-71-9
Cat. No. B1669630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrotonoside
CAS1818-71-9
Synonyms1,2-Dihydro-2-oxoadenosine
2'-deoxyisoguanosine
2-Hydroxyadenosine
crotonoside
isoguanosine
Molecular FormulaC10H13N5O5
Molecular Weight283.24 g/mol
Structural Identifiers
SMILESC1=NC2=C(NC(=O)N=C2N1C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C10H13N5O5/c11-7-4-8(14-10(19)13-7)15(2-12-4)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m1/s1
InChIKeyMIKUYHXYGGJMLM-UUOKFMHZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Crotonoside (CAS 1818-71-9) Procurement Guide: Sourcing the Natural Guanosine Isomer with Documented Multi-Target Bioactivity


Crotonoside (Isoguanosine, 2-Hydroxyadenosine), CAS 1818-71-9, is a naturally occurring active isomer of guanosine isolated from the seeds of Croton tiglium . It is a purine nucleoside analog with the molecular formula C10H13N5O5 and a molecular weight of 283.24 g/mol . Distinguished from standard guanosine by the position of its carbonyl group, Crotonoside functions as a dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and histone deacetylases 3 and 6 (HDAC3/6), exhibiting selective anti-proliferative activity in acute myeloid leukemia (AML) cells [1]. Beyond oncology applications, Crotonoside demonstrates measurable cardiovascular effects, including inhibition of sodium (INa) and L-type calcium (ICaL) currents in ventricular myocytes, as well as greater smooth muscle activity compared to adenosine [2][3].

Crotonoside (CAS 1818-71-9) Differentiation: Why Guanosine or Adenosine Analogs Cannot Substitute in Key Assays


Generic substitution with standard guanosine or adenosine fails for Crotonoside due to three distinct and quantifiable mechanistic divergences. First, as a structural isomer of guanosine, Crotonoside possesses a unique dual FLT3/HDAC3/6 inhibitory profile absent in guanosine; this translates to selective cytotoxicity in AML cells with IC50 values of 11.6–17.2 μM [1]. Second, Crotonoside demonstrates substantially greater potency than adenosine in smooth muscle assays, a difference particularly pronounced in guinea pig tissues, where adenosine is largely inactive [2]. Third, Crotonoside exhibits a specific ion channel blocking profile—inhibiting INa and ICaL with IC50 values of 192 μM and 159 μM, respectively, while sparing IKr and IK1—which cannot be replicated by simple adenosine analogs [3]. Substituting Crotonoside with closely related compounds such as 2-aminoadenosine or 2-halogenated adenosine derivatives introduces uncontrolled variability in both potency and target engagement, as these compounds exhibit distinct and often opposing activity profiles [4].

Crotonoside (CAS 1818-71-9) Quantitative Evidence Guide: Direct Comparator Data for Scientific Selection


Dual FLT3 and HDAC3/6 Inhibition: Selective AML Cytotoxicity Compared to Single-Target FLT3 Inhibitor Sunitinib

In contrast to the classic single-target FLT3 inhibitor sunitinib, Crotonoside uniquely suppresses the expression of HDAC3 and HDAC6 without altering the expression of other HDAC isoforms [1]. This dual FLT3/HDAC3/6 inhibition translates to selective, dose-dependent inhibition of AML cell viability, with IC50 values of 11.6 ± 2.7 µM (MV4-11, FLT3-ITD mutant), 12.7 ± 3.3 µM (MOLM-13, FLT3-ITD mutant), and 17.2 µM (KG-1, FLT3 wild-type) [2]. While sunitinib inhibits FLT3 signaling, it lacks Crotonoside's ability to concurrently downregulate HDAC3/6, a mechanism that contributes to the compound's selective post-inhibition effect in AML cells [1]. This dual-target engagement provides a potential therapeutic advantage by addressing two complementary oncogenic pathways, a feature that single-target FLT3 inhibitors such as quizartinib (IC50 <1 nM) or ponatinib (IC50 4 nM) do not offer [3][4].

Acute Myeloid Leukemia FLT3 Inhibitor HDAC Inhibitor Target Selectivity

In Vivo AML Xenograft Tumor Growth Inhibition: Dose-Dependent Efficacy at 70 and 35 mg/kg

In an in vivo AML xenograft mouse model, Crotonoside administered intraperitoneally at 70 mg/kg/day and 35 mg/kg/day produced significant tumor inhibition rates of 93.5% and 73.6%, respectively, compared to vehicle-treated controls [1]. This dose-dependent antitumor activity correlates with the in vitro IC50 values observed in AML cell lines and confirms that the dual FLT3/HDAC3/6 inhibitory mechanism translates to meaningful tumor suppression in a preclinical setting. In contrast, single-target FLT3 inhibitors often demonstrate limited efficacy as monotherapies due to compensatory pathway activation, which the dual-target profile of Crotonoside may help circumvent [2]. This in vivo validation distinguishes Crotonoside from other guanosine analogs that may show in vitro activity but lack documented xenograft efficacy.

Acute Myeloid Leukemia In Vivo Xenograft Tumor Inhibition Preclinical Efficacy

Cardiovascular Ion Channel Inhibition: Selective Blockade of INa and ICaL with Defined IC50 Values

In isolated rabbit left ventricular myocytes using whole-cell patch-clamp techniques, Crotonoside inhibited the peak sodium current (INa) and L-type calcium current (ICaL) in a concentration-dependent manner, with half-maximal inhibitory concentrations (IC50) of 192 µmol/L and 159 µmol/L, respectively [1]. Notably, Crotonoside had no significant effect on the inward rectifier potassium current (IK1) or the rapidly activating delayed rectifier potassium current (IKr), indicating a selective ion channel blocking profile [1]. Functionally, Crotonoside abolished sea anemone toxin II (ATX II)-induced early afterdepolarizations (EADs) and high extracellular Ca2+-induced delayed afterdepolarizations (DADs), and it reduced the maximum depolarization velocity (Vmax) while shortening action potential duration (APD) in a concentration-dependent manner [1]. This specific electrophysiological fingerprint is distinct from other nucleoside analogs and is not replicated by adenosine, which primarily acts via adenosine receptor-mediated pathways.

Cardiovascular Research Ion Channel Antiarrhythmic Patch-Clamp Electrophysiology

Superior Smooth Muscle Activity Compared to Adenosine: Head-to-Head Comparison Across Multiple Tissues

In a direct head-to-head comparison, Crotonoside (isoguanosine) demonstrated substantially greater activity than adenosine across multiple smooth muscle preparations [1]. The difference in activity was particularly pronounced in guinea pig tissues, where Crotonoside exhibited marked effects while adenosine was comparatively inactive [1]. Specifically, Crotonoside was much more active than adenosine in reducing blood pressure in rabbits and cats, in decreasing the tone of isolated intestinal strips of the rabbit, guinea pig, and hamster, and in stimulating the isolated uterus of guinea pigs and hamsters [1]. In isolated guinea pig atria, Crotonoside decreased the force and rate of contraction with EC50 values of 2.8 µM and 17.8 µM, respectively, and reduced carotid blood pressure in anesthetized cats when administered intravenously at a dose of 0.5 µmol/kg [2]. This consistent superiority over adenosine establishes Crotonoside as a distinctly more potent smooth muscle modulator.

Smooth Muscle Pharmacology Adenosine Receptor Blood Pressure Regulation Comparative Pharmacology

Long-Term Storage Stability: Documented Shelf Life for Lyophilized and Solution Forms

Crotonoside demonstrates well-documented long-term stability under recommended storage conditions, a critical consideration for procurement and experimental reproducibility. In lyophilized form, Crotonoside remains stable for 36 months when stored at -20ºC and kept desiccated [1]. When prepared as a solution, it should be stored at -20ºC and used within 1 month to prevent loss of potency [1]. This stability profile is further corroborated by data indicating a shelf life of ≥12 months for the dry powder when stored at -20ºC in a dark environment, and solution stability of 1 month at 0-4ºC . While comparative stability data for close analogs like 2-aminoadenosine are not systematically documented in public datasheets, Crotonoside's explicitly defined storage and stability parameters provide procurement certainty that supports consistent experimental outcomes.

Compound Stability Storage Conditions Shelf Life Laboratory Procurement

Crotonoside (CAS 1818-71-9) Recommended Research Applications Based on Validated Differentiation Evidence


Acute Myeloid Leukemia (AML) Preclinical Research Requiring Dual FLT3/HDAC3/6 Inhibition

Crotonoside is the appropriate selection for AML research programs investigating the therapeutic potential of combined FLT3 and HDAC3/6 inhibition. Its documented selective cytotoxicity in AML cell lines (MV4-11 IC50 = 11.6 µM; MOLM-13 IC50 = 12.7 µM; KG-1 IC50 = 17.2 µM) and the ability to suppress HDAC3/6 expression without affecting other HDAC isoforms, a feature not shared by single-target FLT3 inhibitors like sunitinib, provide a mechanistically distinct tool compound [1]. Furthermore, in vivo validation demonstrating 93.5% tumor growth inhibition at 70 mg/kg/day in AML xenograft models confirms translational relevance [2].

Cardiovascular Electrophysiology Studies Investigating Sodium and Calcium Channel Modulation

Crotonoside is the preferred compound for electrophysiological investigations of cardiac ion channels requiring selective INa and ICaL blockade. With quantifiable IC50 values of 192 µmol/L for peak sodium current and 159 µmol/L for L-type calcium current in rabbit ventricular myocytes, coupled with its demonstrated ability to suppress ATX II-induced early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs) [3], Crotonoside offers a defined tool for studying arrhythmogenic mechanisms. Its sparing of potassium currents (IK1 and IKr) provides a cleaner pharmacological profile compared to broader-spectrum ion channel modulators.

Smooth Muscle Pharmacology and Purinergic Signaling Studies Requiring Enhanced Adenosine-Like Activity

Crotonoside is the recommended compound for pharmacological studies of smooth muscle function where adenosine-like activity is desired but with significantly enhanced potency. Direct head-to-head comparisons have established that Crotonoside is much more active than adenosine in reducing blood pressure, decreasing intestinal tone, and stimulating uterine contraction, particularly in guinea pig tissues where adenosine is largely inactive [4]. With defined EC50 values of 2.8 µM and 17.8 µM for atrial force and rate of contraction, respectively, Crotonoside provides a quantifiable and reproducible alternative to adenosine in smooth muscle assays [5].

Nucleoside Analog Metabolism and RNA Incorporation Studies Utilizing a Natural Guanosine Isomer

Crotonoside serves as a valuable tool for investigating the biochemical consequences of incorporating a natural guanosine isomer into RNA. As a naturally occurring active isomer of guanosine found in Croton tiglium seeds , Crotonoside can be used as an internal standard for semi-quantitative analysis and comparison of RNA metabolites in cellular systems, as demonstrated in MCF-7 breast cancer cells [5]. Its structural distinction from canonical guanosine enables studies on how isomeric nucleosides affect RNA structure, stability, and function, as well as the activity of RNA-modifying enzymes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Crotonoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.